1,1-甲撑双甲硫基磺酸酯

描述

科学研究应用

1,1-Methanediyl bismethanethiosulfonate has a wide range of applications in scientific research:

作用机制

Target of Action

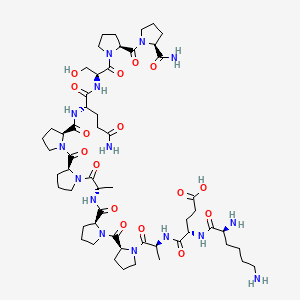

1,1-Methanediyl bismethanethiosulfonate (MBTS) primarily targets sulfhydryl groups in biological molecules . These targets play crucial roles in maintaining the structure and function of proteins and enzymes.

Mode of Action

MBTS acts as a sulfhydryl cross-linking reagent . It interacts with its targets by forming covalent bonds with the sulfhydryl groups, leading to the cross-linking of these groups. This interaction can induce conformational changes in the target molecules, potentially altering their biological activities.

准备方法

Synthetic Routes and Reaction Conditions

1,1-Methanediyl bismethanethiosulfonate can be synthesized through various synthetic routes. One common method involves the reaction of methanesulfonyl chloride with sodium sulfide, followed by oxidation . The reaction conditions typically include:

Temperature: Controlled to avoid decomposition.

Solvent: Often conducted in an organic solvent like dichloromethane.

Catalysts: May require specific catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of 1,1-Methanediyl bismethanethiosulfonate involves large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

化学反应分析

Types of Reactions

1,1-Methanediyl bismethanethiosulfonate undergoes various types of chemical reactions, including:

Oxidation: Converts sulfhydryl groups to disulfides.

Reduction: Reduces disulfides back to sulfhydryl groups.

Substitution: Reacts with nucleophiles to replace sulfonate groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Solvents: Methanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include disulfides, thiols, and various substituted organic compounds .

相似化合物的比较

Similar Compounds

1,2-Ethanediyl bismethanethiosulfonate: Another cross-linking reagent with a similar structure but different spacer length.

1,3-Propane bismethanethiosulfonate: Similar function but with a longer carbon chain.

Uniqueness

1,1-Methanediyl bismethanethiosulfonate is unique due to its specific reactivity and the ability to form stable cross-links under mild conditions . Its shorter spacer length compared to similar compounds allows for more precise modifications in biochemical applications .

属性

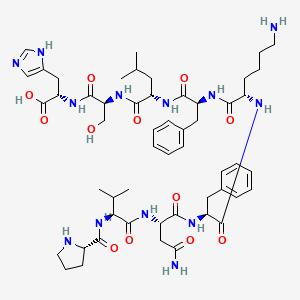

IUPAC Name |

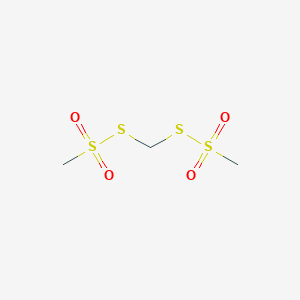

bis(methylsulfonylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSDVHMSSISWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233340 | |

| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22418-52-6 | |

| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22418-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: 1,1-Methanediyl bismethanethiosulfonate ((MTS)2-1) is a homobifunctional, thiol-specific crosslinker that targets cysteine residues in proteins. It forms disulfide bonds with cysteine residues that are in close proximity, effectively "crosslinking" them. [, , ] This crosslinking can have various downstream effects depending on the protein targeted:

- Inhibition of protein function: Crosslinking can lock a protein into a specific conformation, preventing conformational changes essential for its function. This has been observed with the lactose permease of Escherichia coli, where crosslinking specific cysteine residues inhibits lactose transport. []

- Stabilization of protein complexes: (MTS)2-1 can be used to stabilize interactions between proteins that exist as oligomers. This has been demonstrated with the human proton-coupled folate transporter (PCFT), where (MTS)2-1 helped identify the presence of PCFT dimers and higher order oligomers. []

- Mapping protein structure: By systematically introducing cysteine residues into a protein and using (MTS)2-1 to identify which residues are close enough to crosslink, researchers can gain insights into the three-dimensional structure of the protein. []

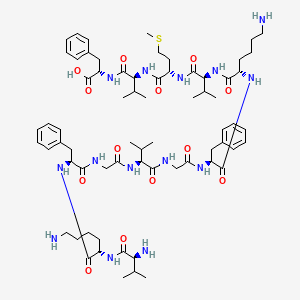

A: Yes, (MTS)2-1 can be valuable for studying the functional consequences of protein oligomerization. In the research on the human proton-coupled folate transporter (PCFT), researchers used (MTS)2-1 to identify PCFT existing as dimers, trimers, and tetramers. [] They further observed a "dominant-positive" phenotype when co-expressing wild-type PCFT with an inactive mutant, suggesting functional cooperation between PCFT monomers within an oligomeric complex. [] This highlights the utility of (MTS)2-1 in not only identifying oligomers but also investigating their functional significance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)